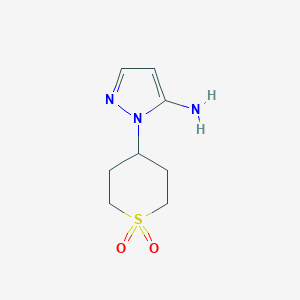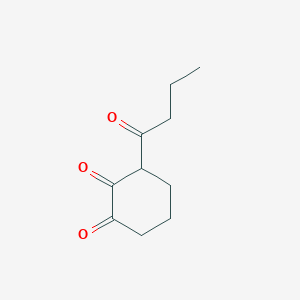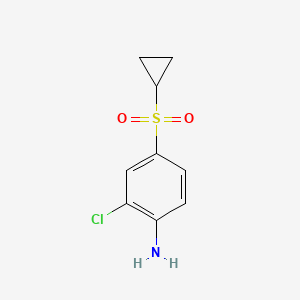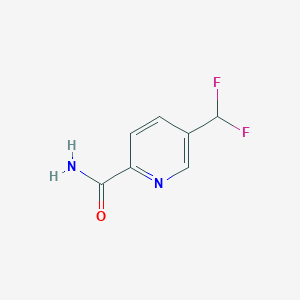![molecular formula C12H13NO2 B13088717 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid](/img/structure/B13088717.png)
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a benzene ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid typically involves multiple steps. One common method starts with the preparation of 3-(4-bromophenyl)-1-propanol, which undergoes a series of reactions including nucleophilic substitution, oxidation, and coupling reactions . The overall yield of this process is around 12.5% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming new bonds with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid involves its ability to interact with specific molecular targets. The compound contains a photoreactive benzophenone and a clickable terminal alkyne, which allows it to form covalent bonds with target molecules upon exposure to UV light . This property is particularly useful in photoaffinity labeling, where the compound can be used to identify and study protein-ligand interactions .
類似化合物との比較
Similar Compounds
4-[(But-3-yn-1-yl)benzoyl]-L-phenylalanine: Similar in structure but contains a phenylalanine moiety.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a but-3-yn-1-yl group but different core structure.
Uniqueness
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid is unique due to its combination of a photoreactive benzophenone and a clickable terminal alkyne, which allows for versatile applications in chemical synthesis and biological studies .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-(but-3-ynylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-3-4-7-13-10-5-6-11(12(14)15)9(2)8-10/h1,5-6,8,13H,4,7H2,2H3,(H,14,15) |
InChIキー |
MQRYOIOTZFNNJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NCCC#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



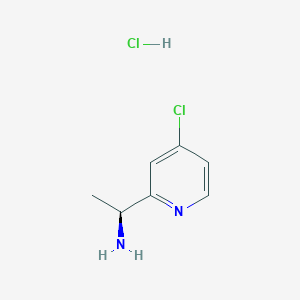
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
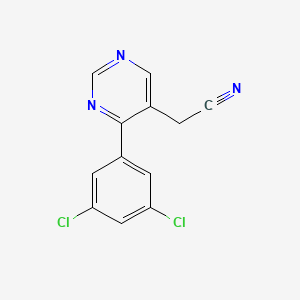
![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
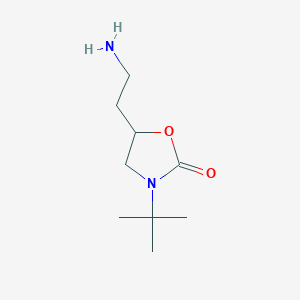
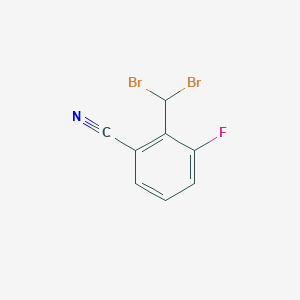
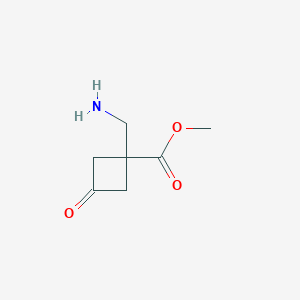
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)
